5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.5]octane-1-carboxylic acid
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Overview
Description
The compound “5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.5]octane-1-carboxylic acid” is a type of amino acid derivative . It has a molecular weight of 349.39 . The IUPAC name for this compound is 5-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-azaspiro[2.3]hexane-1-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H19NO4/c23-19(24)18-9-21(18)11-22(12-21)20(25)26-10-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,23,24) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis of Novel Compounds
The compound has been pivotal in the synthesis of novel structures, such as 1-amino-2-aryl(alkyl)-cyclopropanecarboxylic acids, through reactions involving Meldrum's acid derivatives and dimethylsulfoxonium methylide (Izquierdo et al., 1985). Additionally, it has facilitated the synthesis of 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines with potent antibacterial activity (Odagiri et al., 2013).
Material Science and Nanotechnology
In material science, N-fluorenyl-9-methoxycarbonyl-protected amino acids, related to the compound in discussion, have been used as surfactants for carbon nanotubes. These surfactants can be enzymatically activated to create homogeneous aqueous nanotube dispersions, demonstrating the compound's utility in nanotechnology (Cousins et al., 2009).
Anticonvulsant Activity
The compound has also been a precursor in the synthesis of derivatives with anticonvulsant activity. Research has shown that certain derivatives exhibit significant activity in models of epilepsy (Obniska et al., 2006).
Corrosion Inhibition
In the context of corrosion protection, derivatives of the compound have been investigated for their efficacy as inhibitors for mild steel in acidic environments. These studies indicate potential for application in industrial corrosion prevention (Chafiq et al., 2020).
Peptide Synthesis
Moreover, the compound has contributed to advancements in peptide synthesis, offering a novel reagent for the preparation of Fmoc-amino acids free from impurities resulting from Lossen rearrangement, which is crucial for peptide research and pharmaceutical development (Rao et al., 2016).
Safety And Hazards
properties
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.5]octane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c25-21(26)20-12-23(20)10-5-11-24(14-23)22(27)28-13-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19-20H,5,10-14H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FINYOQCZMKHUAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2C(=O)O)CN(C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.5]octane-1-carboxylic acid |
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